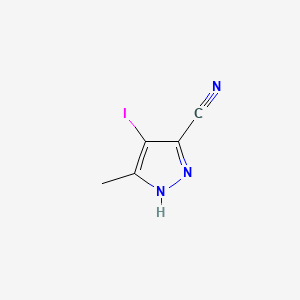![molecular formula C12H12N2O4 B6605323 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione CAS No. 2751702-81-3](/img/structure/B6605323.png)
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, also known as 3-PPD, is a synthetic compound composed of a piperidine ring, a pyrrolidine ring, and an alkyne group. It is a versatile compound that has a wide range of applications in organic synthesis and pharmaceutical research. It is a useful intermediate in the synthesis of a variety of organic compounds, and has been used in the development of new drugs.
Applications De Recherche Scientifique
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. It is also used as a catalyst in organic reactions, and as a reagent for the selective functionalization of organic molecules. In addition, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been used in the development of new drugs, such as anticonvulsants and inhibitors of enzymes involved in the metabolism of drugs.
Mécanisme D'action
The mechanism of action of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is not fully understood. However, it is believed that its biological activity is due to its ability to interact with proteins and enzymes in the body. It has been shown to bind to specific receptors, such as the GABA-A receptor, and to inhibit the activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, and to reduce the symptoms of anxiety and depression. It has also been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been shown to have neuroprotective and neuroregenerative effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is a versatile compound that is widely used in laboratory experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. It is also highly stable, and can be stored for long periods of time without significant degradation. However, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Orientations Futures
Given the wide range of applications of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, there are many potential future directions for research. These include further investigation into the mechanism of action of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, its effects on various biological systems, and its potential use in the development of new drugs and therapies. In addition, further research into the synthesis of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione and its derivatives, as well as its use as a reagent in organic synthesis, could lead to new and improved applications. Finally, further research into the safety and toxicity of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione could lead to improved safety protocols for laboratory experiments.
Méthodes De Synthèse
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione can be synthesized from the reaction of 2,5-dioxopyrrolidin-1-ylprop-2-ynyl acetate and 2,6-dione. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds in a two-step process. First, the acetate is reacted with the Lewis acid to form the alkyne intermediate. This intermediate then reacts with the 2,6-dione to form 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione. This reaction is highly efficient, with yields of up to 99%.
Propriétés
IUPAC Name |
3-(2,5-dioxo-3-prop-2-ynylpyrrolidin-1-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-3-7-6-10(16)14(12(7)18)8-4-5-9(15)13-11(8)17/h1,7-8H,3-6H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWMUUMGJHSWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)N(C1=O)C2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,5-Dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

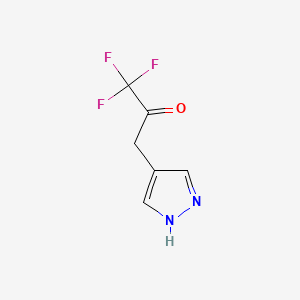
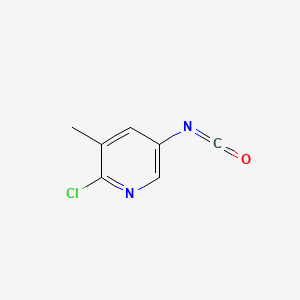
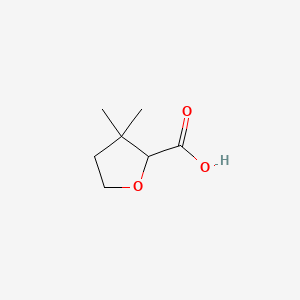


![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
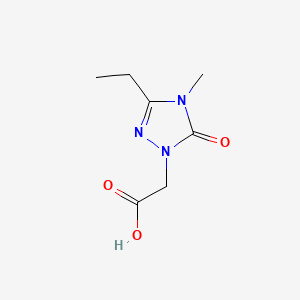
![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)
